molecular formula C16H20BrNO B7886272 3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one

3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one

Cat. No.: B7886272
M. Wt: 322.24 g/mol
InChI Key: WJENVUUYOGVTEV-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a bromopropyl group attached to the quinolinone core, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinolinone core with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted quinolinones, dihydroquinolines, and various functionalized derivatives depending on the nature of the nucleophile or the oxidizing/reducing agent used.

Scientific Research Applications

3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is utilized in chemical biology studies to probe biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The quinolinone core may also interact with cellular receptors or enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromopropyl)-1,2-dihydroquinolin-2-one: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.

    6-tert-Butyl-1,2-dihydroquinolin-2-one: Lacks the bromopropyl group, which limits its ability to participate in nucleophilic substitution reactions.

    3-(3-Chloropropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and biological properties.

Uniqueness

3-(3-Bromopropyl)-6-tert-butyl-1,2-dihydroquinolin-2-one is unique due to the presence of both the bromopropyl and tert-butyl groups. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-(3-bromopropyl)-6-tert-butyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO/c1-16(2,3)13-6-7-14-12(10-13)9-11(5-4-8-17)15(19)18-14/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJENVUUYOGVTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C(=C2)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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